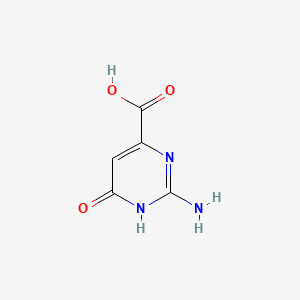
2-Aminoorotic acid
Vue d'ensemble
Description
2-Aminoorotic acid is a compound that forms complexes with cerium (III), lanthanum (III), and neodymium (III) . It reacts with the dianhydride of ethylenedinitrilotetraacetic acid in dry DMF or DMSO to yield functionalized dicarboxamide derivatives .
Synthesis Analysis
The synthesis of 5-Aminoorotic Acid and its complexes with Lanthanum (III) and Gallium (III) has been studied . The compounds used for the synthesis of the complexes were La(NO 3) 3 ·6H 2 O and Ga(NO 3) 3 ·6H 2 O. 5-Aminoorotic acid was used as a ligand .Molecular Structure Analysis
The molecular formula of 2-Aminoorotic acid is C5H5N3O3 . The structure of the biomolecule 5-aminoorotic acid in the solid state was simulated by a dimer and tetramer forms .Chemical Reactions Analysis
The complexes of 5-aminoorotic acid with Ga (III) and La (III) suppress superoxide, derived enzymatically from xanthine/xanthine oxidase (X/XO) . It seems that they, to differing extents, impact the enzyme, or the substrate, or both .Physical And Chemical Properties Analysis
The molecular weight of 2-Aminoorotic acid is 155.11 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
1. Synthesis, Structure and Impact of 5-Aminoorotic Acid and Its Complexes with Lanthanum (III) and Gallium (III) on the Activity of Xanthine Oxidase
- Summary of Application : The complexes of 5-aminoorotic acid with Lanthanum (III) and Gallium (III) are being investigated for their potential as novel oncological disease remedies . These complexes suppress superoxide, which is involved in numerous physiological processes, including cancer onset and progression .
- Methods of Application : The study examines the chemical structure of these complexes using modern methods such as IR, Raman, and 1H NMR spectroscopy . The superoxide-scavenging behavior of these complexes is compared in the presence of a non-enzymatic source (potassium superoxide) and an enzymatic source (xanthine/xanthine oxidase) .
- Results or Outcomes : The study found that both complexes and the pure ligand impact the enzymatic activity of xanthine oxidase in a concentration-dependent manner . A molecular docking assay provided further proof that 5-aminoorotic acid and its complexes with lanthanum (III) and gallium (III) very probably suppress superoxide production via xanthine oxidase inhibition .
2. Synthesis of Orotic Acid Derivatives and Their Effects on Stem Cell Proliferation
- Summary of Application : N-arylhydrazone derivatives of orotic acid have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells .
- Methods of Application : The study involved the synthesis of N-arylhydrazone derivatives of orotic acid and evaluation of their effect on the proliferation rate of human mesenchymal stem cells .
- Results or Outcomes : Some of the analogs exhibited a moderate to good effect on the proliferation rate . The study suggests that the upregulation of proliferation is likely due to substitution on the aromatic ring .
3. In Vitro Interaction of 5-Aminoorotic Acid and Its Gallium (III) Complex with Superoxide Radical
- Summary of Application : The in vitro effects of 5-aminoorotic acid and its complex with Gallium (III) on the accumulation of superoxide and other free radicals were estimated . This study is significant as increased levels of the superoxide radical are associated with oxidative damage to healthy tissues and with elimination of malignant cells in a living body .
- Methods of Application : The study utilized model systems such as potassium superoxide (KO2), xanthine/xanthine oxidase (X/XO), and rat blood serum . It investigated the free-radical-scavenging action of both compounds and proposed that the radical-scavenging activities (RSAs) of 5-aminoorotic acid and its complex with Ga (III) may be due to a complex process, depending on the concentration, and on the environment, nature, and size of the free radical .
- Results or Outcomes : The study observed that the free-radical-scavenging action of both compounds investigated may be manifested via both hydrogen donation and electron transfer pathways . It was proposed that the electron transfer pathway was considered as more probable in comparison to hydrogen donation in the scavenging of superoxide by 5-aminoorotic acid and its gallium (III) complex .
4. Theoretical and Experimental Vibrational Characterization of Neodymium(III) Complex of Orotic Acid
- Summary of Application : The neodymium(III) complex of orotic acid (HOA) was synthesized and its structure determined by means of analytical and spectral analyses . This study is significant as it provides insights into the metal-ligand binding mode of the complex .
- Methods of Application : The study involved the synthesis of the neodymium(III) complex of orotic acid and detailed vibrational analysis of HOA, sodium salt of HOA, and Nd(III)–OA systems based on both the calculated and experimental spectra .
- Results or Outcomes : Significant differences in the IR and Raman spectra of the complex were observed, confirming the suggested metal–ligand binding mode .
Orientations Futures
Propriétés
IUPAC Name |
2-amino-6-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-5-7-2(4(10)11)1-3(9)8-5/h1H,(H,10,11)(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZBNZSWAVQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220029 | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-1,6-dihydro-6-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoorotic acid | |
CAS RN |
6973-52-0 | |
| Record name | 2-Aminoorotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoorotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-1,6-dihydro-6-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-hydroxypyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOOROTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNT4Y617LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



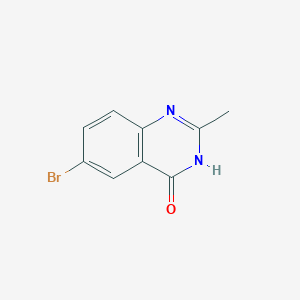
![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)
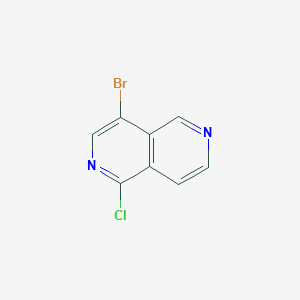

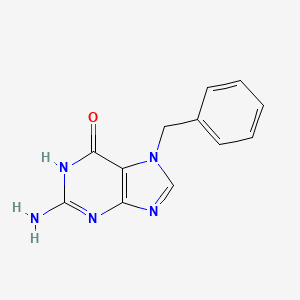
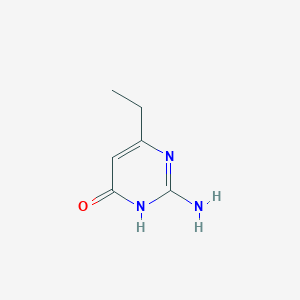
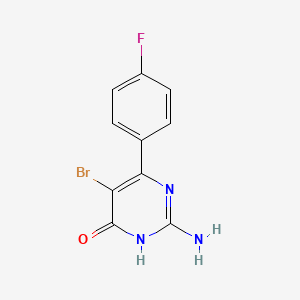

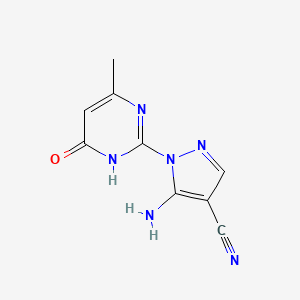
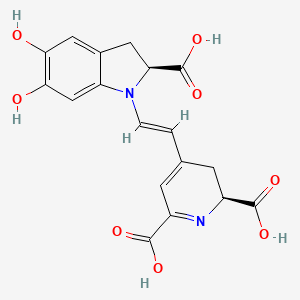
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)
![(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384159.png)
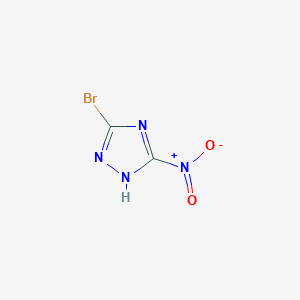
![3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid](/img/structure/B1384162.png)